

Foretinib: A Multi-Kinase Inhibitor Targeting Resistance to First-Generation TKIs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Foretinib*

Cat. No.: *B7856092*

[Get Quote](#)

A comprehensive guide for researchers on the efficacy and mechanisms of **Foretinib** in overcoming acquired resistance to first-generation tyrosine kinase inhibitors, supported by experimental data and pathway visualizations.

Acquired resistance to first-generation tyrosine kinase inhibitors (TKIs) presents a significant clinical challenge in cancer therapy. While these targeted agents often induce dramatic initial responses, tumors inevitably develop mechanisms to evade their effects, leading to disease progression. **Foretinib**, a multi-kinase inhibitor, has emerged as a promising strategy to counteract this resistance. This guide provides an in-depth comparison of **Foretinib**'s performance against TKI-resistant cancers, supported by experimental data and detailed methodologies.

The Challenge of First-Generation TKI Resistance

First-generation TKIs are designed to block the activity of specific oncogenic kinases, such as EGFR in non-small cell lung cancer (NSCLC) and MET in various other cancers. However, tumors can develop resistance through several mechanisms:

- **Secondary "On-Target" Mutations:** The target kinase acquires new mutations that prevent the TKI from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like gefitinib and erlotinib. Similarly, secondary mutations in the MET kinase domain, such as at residues D1228 and Y1230, cause resistance to type I MET inhibitors like capmatinib and tepotinib.

- **Bypass Signaling Pathway Activation:** Cancer cells activate alternative signaling pathways to maintain their growth and survival, rendering the inhibition of the original target ineffective. MET amplification is a well-documented bypass mechanism that confers resistance to EGFR TKIs.
- **Drug Efflux Pumps:** Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can pump chemotherapy drugs and TKIs out of the cancer cell, reducing their intracellular concentration and effectiveness.

Foretinib's unique mechanism of action, targeting multiple kinases and pathways simultaneously, positions it to address these complex resistance mechanisms.

Foretinib's Mechanism of Action: A Multi-Pronged Attack

Foretinib is an oral multi-kinase inhibitor that potently targets several key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis. Its primary targets include:

- **MET:** A key driver in many cancers, involved in cell growth, motility, and invasion.
- **Vascular Endothelial Growth Factor Receptor 2 (VEGFR2):** A central regulator of angiogenesis, the formation of new blood vessels that supply tumors.
- **AXL, RON, TIE-2, and FLT3:** Other receptor tyrosine kinases implicated in oncogenesis and resistance.

Crucially, **Foretinib** is classified as a type II MET inhibitor. Unlike type I inhibitors that bind to the active "DFG-in" conformation of the kinase, type II inhibitors like **Foretinib** bind to the inactive "DFG-out" conformation. This different binding mode allows **Foretinib** to inhibit some mutant forms of MET that are resistant to type I inhibitors.

Overcoming Resistance in MET-Driven Cancers

Acquired resistance to the recently approved type Ib MET inhibitors, capmatinib and tepotinib, is frequently driven by secondary mutations at the D1228 and Y1230 residues of the MET kinase. Experimental data demonstrates **Foretinib's** potent activity against these resistant mutations.

Comparative Inhibitory Activity of MET TKIs

Studies using Ba/F3 cells, a common model for assessing TKI sensitivity, engineered to express MET with resistance mutations, show that **Foretinib** retains its inhibitory activity where other TKIs fail.

Cell Line (MET Status)	TKI	IC50 (nM)
Ba/F3 METex14	Foretinib	~10
Cabozantinib	~10	
Merestinib	~10	
Ba/F3 METex14 + D1228A	Foretinib	~10
Cabozantinib	>1000	
Merestinib	>1000	
Ba/F3 METex14 + D1228Y	Foretinib	~10
Cabozantinib	>1000	
Merestinib	>1000	
Ba/F3 METex14 + Y1230C	Foretinib	~20
Cabozantinib	~20	
Merestinib	~20	

Data synthesized from figures in a 2022 study, showing that only **Foretinib** maintained a low IC50 against D1228X mutations, unlike other type II TKIs such as cabozantinib and merestinib.

These in vitro findings were corroborated in vivo, where **Foretinib** demonstrated superior efficacy in mouse xenograft models of Hs746t cells (which harbor a METex14 skipping mutation) engineered to also carry D1228V or Y1230C resistance mutations.

- To cite this document: BenchChem. [Foretinib: A Multi-Kinase Inhibitor Targeting Resistance to First-Generation TKIs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7856092#does-foretinib-overcome-resistance-to-first-generation-tkis\]](https://www.benchchem.com/product/b7856092#does-foretinib-overcome-resistance-to-first-generation-tkis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com